molecular formula C16H14O2S B14634489 2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid CAS No. 55038-74-9

2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid

Cat. No.: B14634489
CAS No.: 55038-74-9
M. Wt: 270.3 g/mol
InChI Key: MIDNSVYUULNAPH-UHFFFAOYSA-N
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Description

2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid is a chemical compound known for its unique structure and properties It consists of a benzoic acid moiety attached to a 4-cyclopropylphenyl group via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid typically involves the reaction of 4-cyclopropylphenyl thiol with a benzoic acid derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-sulfur bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form interactions with proteins or enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into binding sites of target molecules, disrupting their normal function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid is unique due to its specific combination of a cyclopropylphenyl group and a sulfanyl linkage, which imparts distinct chemical and biological properties

Properties

CAS No.

55038-74-9

Molecular Formula

C16H14O2S

Molecular Weight

270.3 g/mol

IUPAC Name

2-(4-cyclopropylphenyl)sulfanylbenzoic acid

InChI

InChI=1S/C16H14O2S/c17-16(18)14-3-1-2-4-15(14)19-13-9-7-12(8-10-13)11-5-6-11/h1-4,7-11H,5-6H2,(H,17,18)

InChI Key

MIDNSVYUULNAPH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)SC3=CC=CC=C3C(=O)O

Origin of Product

United States

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